2-(5-クロロピリジン-2-イル)-2-メチルプロパン-1-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

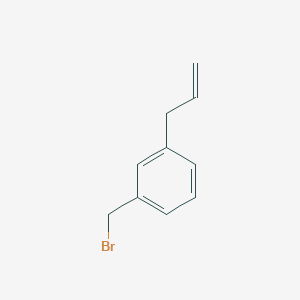

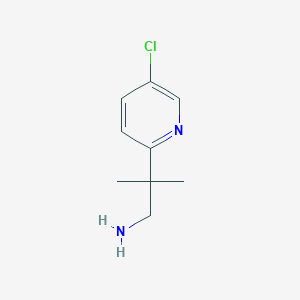

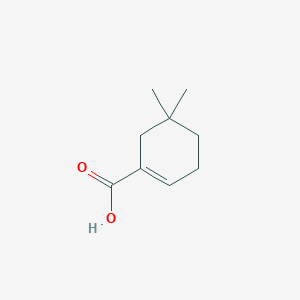

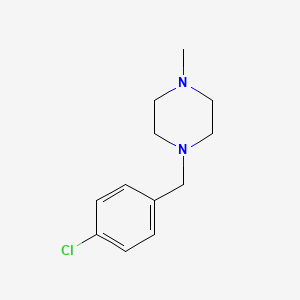

The compound “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” likely belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would likely include a pyridine ring with a chlorine atom at the 5-position and a 2-methylpropan-1-amine group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on the specific conditions and reagents used. For instance, it might undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on its specific structure. For instance, similar compounds like “2-(5-chloropyridin-2-yl)acetic acid” have a density of 1.4±0.1 g/cm³, a boiling point of 295.9±25.0 °C at 760 mmHg, and a molar refractivity of 40.4±0.3 cm³ .作用機序

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is similar to that of other psychedelics such as LSD and psilocybin. It binds to the 5-HT2A receptor and activates it, leading to changes in the activity of neurons in various regions of the brain. This results in altered perception, mood, and cognition. The exact mechanism by which this occurs is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as serotonin and dopamine.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine are similar to those of other psychedelics. It can cause changes in perception, mood, and cognition, as well as alterations in sensory processing and time perception. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and changes in body temperature. The effects of the drug can last for several hours.

実験室実験の利点と制限

The advantages of using 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the 5-HT2A receptor, which makes it a valuable tool for investigating the receptor's function. Its relatively simple synthesis method and availability also make it accessible for research purposes. However, the drug's potential for abuse and safety concerns limit its use in certain contexts. Researchers must take precautions to ensure the safety of subjects and follow ethical guidelines when using the drug in experiments.

将来の方向性

There are several future directions for research on 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is the development of new compounds based on the structure of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine that may have improved therapeutic properties or reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the brain and body.

合成法

The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves the reaction of 2C-C with 2-(5-chloro-2-pyridyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The process is relatively simple and can be carried out in a laboratory setting.

科学的研究の応用

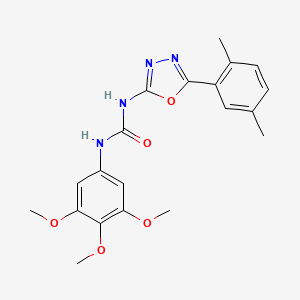

- 研究者らは、この化合物の抗線維化の可能性を探求してきました。ある研究では、新規の2-(ピリジン-2-イル)ピリミジン誘導体(当社の化合物を含む)が合成され、不死化ラット肝星細胞(HSC-T6)に対して評価されました。 これらの誘導体のいくつかは、ピルフェニドンやBipy55′DCなどの既存の薬物よりも優れた抗線維化活性を示しました .

- 5-クロロピリジン-2-ボロン酸は、関連する化合物であり、有機合成の試薬として使用されます。 また、鈴木・宮浦カップリングプロセスにも役割を果たします .

抗線維化活性

有機合成と鈴木・宮浦カップリング

抗菌性および抗ウイルス性

抗腫瘍の可能性

特性

IUPAC Name |

2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBDTZZWHNPTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)

![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)

![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)

![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)

![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)